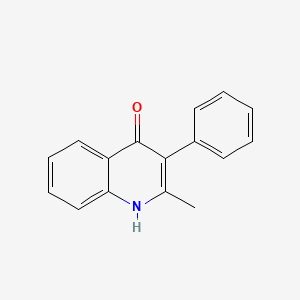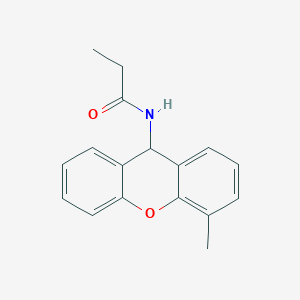
8-Fluoro-9h-fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-9h-fluoren-2-amine is a fluorene derivative characterized by the presence of a fluorine atom at the 8th position and an amine group at the 2nd position of the fluorene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of boron trifluoride as a catalyst in the reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides . The reaction conditions include the use of dichloromethane as a solvent at room temperature.
Industrial Production Methods: Industrial production methods for 8-Fluoro-9h-fluoren-2-amine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Fluoro-9h-fluoren-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
8-Fluoro-9h-fluoren-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 8-Fluoro-9h-fluoren-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to interact with dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby inhibiting its activity and exerting anticancer effects .
Comparaison Avec Des Composés Similaires
9H-Fluoren-2-amine: Lacks the fluorine atom at the 8th position, resulting in different chemical and biological properties.
9,9-Dimethyl-9H-fluoren-2-amine: Contains additional methyl groups, which influence its optical and electronic properties.
Uniqueness: 8-Fluoro-9h-fluoren-2-amine is unique due to the presence of the fluorine atom, which significantly alters its reactivity and interactions compared to other fluorene derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
363-14-4 |
|---|---|
Formule moléculaire |
C13H10FN |
Poids moléculaire |
199.22 g/mol |
Nom IUPAC |
8-fluoro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H10FN/c14-13-3-1-2-11-10-5-4-9(15)6-8(10)7-12(11)13/h1-6H,7,15H2 |
Clé InChI |
IVTOGTCHWXYMEG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)N)C3=C1C(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)

![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)





![4-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14002776.png)


![1-[5-(2-Carbamoylpyrrol-1-yl)naphthalen-1-yl]pyrrole-2-carboxamide](/img/structure/B14002805.png)

